
2C-G (hydrochloride)
Overview
Description
2C-G (hydrochloride) is a psychedelic phenethylamine of the 2C-series. It is formally known as 3,4-dimethyl-2,5-dimethoxyphenethylamine. This compound was first synthesized by Alexander Shulgin and is known for its psychoactive effects. It has been used as an entheogen and has structural and pharmacodynamic properties similar to other compounds in the 2C-series .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2C-G (hydrochloride) typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. The final step involves methylation of the amine group to produce 3,4-dimethyl-2,5-dimethoxyphenethylamine, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for 2C-G (hydrochloride) are not well-documented due to its classification as a controlled substance in many jurisdictions. the general approach would involve scaling up the laboratory synthesis methods while ensuring compliance with safety and regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2C-G (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group in intermediates to an amine group.
Substitution: Substitution reactions can occur on the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines and their derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Applications
Reference Standard in Analytical Chemistry
2C-G is primarily utilized as a reference standard in analytical chemistry for the study of phenethylamines. Its purity and structural characteristics make it an essential compound for calibrating analytical instruments and validating methods used in the detection and quantification of related substances.
Synthesis and Reaction Pathways
The synthesis of 2C-G involves several steps:
- Formation of Intermediate : The reaction of 2,5-dimethoxybenzaldehyde with nitroethane produces 2,5-dimethoxy-beta-nitrostyrene.
- Reduction : This intermediate is reduced using lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine.
- Methylation : The final step involves methylation to produce 3,4-dimethyl-2,5-dimethoxyphenethylamine, followed by conversion to its hydrochloride salt.
This synthetic route is crucial for producing 2C-G for research purposes while adhering to safety regulations due to its classification as a controlled substance in many jurisdictions.
Biological Applications
Neurotransmitter Interaction Studies
Research indicates that 2C-G interacts with serotonin receptors, particularly the 5-HT2A receptor. This interaction is significant for understanding its effects on neurotransmitter release, mood alterations, and cognitive changes. Studies have demonstrated that compounds within the 2C family exhibit partial agonist activity at various serotonin receptors, influencing neurotransmission pathways associated with psychedelic experiences .
Pharmacological Profiles
Investigations into the pharmacological effects of 2C-G reveal a profile consistent with other hallucinogenic phenethylamines. These studies focus on:
- Inhibition Potency : Preclinical studies suggest that 2C drugs inhibit norepinephrine (NE) and serotonin transporters (NET and SERT) at low potency compared to amphetamines .
- Psychoactive Properties : The compound's psychoactive effects are being explored for potential therapeutic applications in treating mood disorders and other psychiatric conditions.
Medical Applications
Therapeutic Potential
Ongoing research aims to uncover the therapeutic potential of 2C-G in clinical settings. Its psychoactive properties may offer insights into new treatment modalities for conditions such as depression and anxiety disorders. However, comprehensive clinical trials are necessary to validate these findings.
Industrial Applications
Development of New Psychoactive Substances
In the industrial sector, 2C-G is investigated for its role in developing new psychoactive substances (NPS). The growing interest in NPS has prompted research into compounds like 2C-G as potential candidates for novel therapeutic agents or recreational substances.
Case Study: Neuropharmacological Research
A study involving the administration of varying doses of 2C-G to animal models demonstrated dose-dependent effects on behavior and neurotransmitter levels. The findings indicated significant alterations in serotonin levels post-administration, supporting the hypothesis that 2C-G modulates serotonergic systems .
Case Study: Forensic Analysis
In forensic settings, 2C-G has been utilized as a reference compound for identifying similar substances in toxicology reports. Its distinct chemical profile aids forensic scientists in distinguishing between various psychoactive compounds found in biological samples.
Mechanism of Action
The mechanism of action of 2C-G (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of specific signaling pathways within the brain .
Comparison with Similar Compounds
2C-G (hydrochloride) is similar to other compounds in the 2C-series, such as 2C-D and Ganesha. it is unique in its structural properties and duration of effects. Unlike other members of the 2C-series, 2C-G is nearly as potent as its amphetamine form .
List of Similar Compounds
- 2C-D
- Ganesha
- 2C-G-3
- 2C-G-5
- 2C-G-N
Biological Activity
2C-G (hydrochloride) is a member of the 2C family of phenethylamines, known for their psychoactive properties. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in the context of its hallucinogenic effects and interactions with neurotransmitter systems. This article synthesizes existing research findings, case studies, and data on the biological activity of 2C-G, providing a comprehensive overview.
2C-G is structurally related to other compounds in the 2C series, characterized by a phenethylamine backbone with specific substitutions that influence its pharmacological profile. The compound primarily interacts with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mediating hallucinogenic effects.
Biological Activity Overview
The biological activity of 2C-G can be categorized into several key areas:
- Psychoactive Effects : As a hallucinogen, 2C-G induces alterations in perception, mood, and cognitive processes. Users report experiences similar to those induced by LSD and psilocybin.
- Neurotransmitter Interaction : Primarily affecting serotonin pathways, 2C-G may also influence dopamine and norepinephrine systems, contributing to its stimulant properties.
- Potential Therapeutic Uses : Research suggests that compounds like 2C-G could have applications in treating mood disorders and PTSD due to their ability to facilitate emotional processing.
Case Report: Hallucinogenic Effects
A notable case involved a 22-year-old female presenting with symptoms consistent with intoxication from a 2C compound. The patient exhibited visual hallucinations and euphoria following recent use of 2C-G. This case highlights the need for healthcare providers to recognize the signs of intoxication from such substances and underscores the potential risks associated with their use in individuals with pre-existing psychiatric conditions .
In Vitro Studies
Recent studies have evaluated the cytotoxicity and antioxidant properties of various phenethylamine derivatives, including 2C-G. These studies employed assays such as the MTT assay to measure cell viability against cancer cell lines:
Compound | Cell Line | IC50 Value (µg/mL) |
---|---|---|
2C-G | MCF-7 | 22.09 |
PC-3 | 6.40 |
The results indicate that 2C-G demonstrates significant cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2C-G to various receptors. These studies indicate strong binding interactions with serotonin receptors, which may explain its psychoactive effects:
Receptor | Binding Energy (kcal/mol) |
---|---|
5-HT2A | -9.5 |
D2 Dopamine | -8.7 |
These findings support the hypothesis that 2C-G's hallucinogenic effects are mediated through serotonergic pathways .
Discussion
The biological activity of 2C-G presents a dual nature; while it offers potential therapeutic benefits through its psychoactive properties, it also poses risks for abuse and adverse psychological effects. The growing body of evidence suggests that further research is essential to fully understand its pharmacological profile and therapeutic potential.
Properties
IUPAC Name |
2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTJMRNIFGGQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327175-14-4 | |
Record name | 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327175144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2C-G HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T1N0Q6L7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.